molecular formula C21H28ClN3O3S B2657786 2-phenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride CAS No. 1189467-85-3

2-phenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride

Cat. No.: B2657786
CAS No.: 1189467-85-3
M. Wt: 437.98
InChI Key: RZFKBJPGLYJPFE-UHFFFAOYSA-N
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Description

2-phenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its potential applications in medicinal chemistry, particularly in the development of anticonvulsant drugs. The structure of this compound includes a phenyl group, a tosylpiperazine moiety, and an acetamide group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride typically involves the alkylation of corresponding amines with alkylating reagents. One common method includes the reaction of 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone with the appropriate amines . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the tosyl group, using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

2-phenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride involves its interaction with neuronal voltage-sensitive sodium channels. This interaction can modulate the activity of these channels, leading to anticonvulsant effects. The compound may also interact with other molecular targets and pathways involved in neurotransmission and neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride is unique due to the presence of the tosyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for targeted interactions with neuronal channels, making it a valuable candidate for anticonvulsant drug development.

Properties

IUPAC Name

N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]-2-phenylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S.ClH/c1-18-7-9-20(10-8-18)28(26,27)24-15-13-23(14-16-24)12-11-22-21(25)17-19-5-3-2-4-6-19;/h2-10H,11-17H2,1H3,(H,22,25);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFKBJPGLYJPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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